4-Undecyn-3-one
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Overview
Description
4-Undecyn-3-one is an organic compound with the molecular formula C₁₁H₁₈O It is a ketone with an alkyne functional group, characterized by a triple bond between the fourth and fifth carbon atoms in the undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Undecyn-3-one can be synthesized through several methods. One common approach involves the alkylation of 1-hexyne with 1-bromo-3-chloropropane, followed by oxidation to form the ketone. The reaction typically requires a strong base such as sodium amide (NaNH₂) and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-undecyn-3-ol, which is derived from the corresponding alkyne. This process uses palladium on carbon (Pd/C) as a catalyst and hydrogen gas under controlled pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
4-Undecyn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The alkyne group can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium amide (NaNH₂) in liquid ammonia.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
4-Undecyn-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Undecyn-3-one involves its interaction with various molecular targets. The alkyne group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The ketone group can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Decyn-3-one: Similar structure but with a shorter carbon chain.
4-Dodecyn-3-one: Similar structure but with a longer carbon chain.
4-Nonyn-3-one: Another ketone with an alkyne group but with a nine-carbon chain.
Uniqueness
4-Undecyn-3-one is unique due to its specific chain length and the position of the alkyne and ketone groups.
Properties
CAS No. |
81113-02-2 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
undec-4-yn-3-one |
InChI |
InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-8H2,1-2H3 |
InChI Key |
ACWSFNKGFMESBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)CC |
Origin of Product |
United States |
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